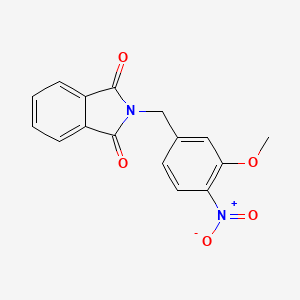

n-(3-Methoxy-4-nitrobenzyl)phthalimide

Description

Significance of Phthalimide (B116566) Derivatives as Core Synthetic Scaffolds

Phthalimide, a bicyclic non-aromatic nitrogen heterocycle, and its derivatives are foundational scaffolds in organic synthesis. researchgate.net The phthalimide group is exceptionally stable and serves as a masked source of a primary amino group. wikipedia.org This characteristic is famously exploited in the Gabriel synthesis, a classic and reliable method for converting alkyl halides into primary amines without the over-alkylation side reactions common with ammonia. wikipedia.org The high acidity of the N-H bond (pKa ≈ 8.3) allows for easy deprotonation to form the phthalimide anion, a potent nucleophile. wikipedia.org

Beyond this fundamental application, the phthalimide framework is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active molecules with anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgmdpi.comresearchgate.net Its hydrophobic nature allows it to cross biological barriers, while the imide group can participate in hydrogen bonding. mdpi.com The oxidative and thermal stability of the phthalimide ring makes it a robust building block for constructing complex molecules and functional materials, including polymers and dyes. rsc.orgacs.org

Role of Nitrobenzyl Moieties in Photochemistry and Protecting Group Strategies

The ortho-nitrobenzyl group is arguably the most widely utilized photolabile protecting group (PPG), often referred to as a "caging group," in chemistry and biology. nih.govrsc.org PPGs are chemical moieties that can be removed using light, offering precise spatiotemporal control over the release of a target molecule. nih.govwikipedia.org This allows researchers to initiate chemical or biological processes at a specific time and location, a powerful tool for studying dynamic systems. nih.govmuni.cz

The cleavage mechanism for 2-nitrobenzyl derivatives is a well-established Norrish Type II photoreaction. rsc.orgwikipedia.org Upon absorption of a photon (typically in the UV range), the molecule enters an excited state, leading to an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group. wikipedia.orgresearchgate.net This generates an aci-nitro intermediate that rapidly rearranges and fragments, releasing the protected functional group (e.g., an amine, alcohol, or carboxylic acid) and forming a 2-nitrosobenzaldehyde byproduct. rsc.orgacs.org The efficiency of this process is defined by its quantum yield, which can be influenced by substituents on the aromatic ring. researchgate.netrsc.org These groups are integral to applications ranging from photolithography in materials science to the controlled release of neurotransmitters in cell biology. nih.govnih.govresearchgate.net

Contributions of Methoxybenzyl Functionality in Organic Transformations and Material Science

The methoxybenzyl group, particularly the para-methoxybenzyl (PMB) ether, is a versatile protecting group for alcohols and other nucleophilic functional groups in multistep organic synthesis. fiveable.metotal-synthesis.comnih.gov Introduced via reactions like the Williamson ether synthesis, the PMB group is stable under a variety of conditions, including basic and nucleophilic environments. fiveable.metotal-synthesis.com

A key feature that distinguishes the PMB group from a simple benzyl (B1604629) group is its susceptibility to removal under oxidative conditions. total-synthesis.comchem-station.com Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave PMB ethers, leaving other protecting groups like benzyl ethers intact. total-synthesis.com This orthogonality is crucial in the synthesis of complex molecules. total-synthesis.com The electron-donating nature of the methoxy (B1213986) group facilitates this oxidative cleavage by stabilizing the intermediate radical cation. total-synthesis.comchem-station.com This same electronic effect is leveraged to tune the reactivity and photophysical properties of aromatic systems, making methoxy-substituted scaffolds valuable in both synthesis and materials science. chem-station.comacs.org

Table 1: Overview of Key Functional Moieties This table summarizes the primary roles and characteristics of the three core components that constitute N-(3-Methoxy-4-nitrobenzyl)phthalimide.

| Functional Moiety | Primary Role in Synthesis | Key Characteristics |

| Phthalimide | Masked primary amine source; Synthetic scaffold | High thermal and chemical stability; Acidic N-H proton; Forms nucleophilic anion. wikipedia.orgacs.org |

| Nitrobenzyl | Photolabile Protecting Group (PPG) | Cleavage upon UV irradiation; Enables spatiotemporal control; Byproduct is a nitroso-aldehyde. nih.govrsc.orgwikipedia.org |

| Methoxybenzyl | Protecting Group; Electronic Modifier | Cleaved under oxidative conditions (DDQ); Electron-donating properties stabilize cationic intermediates. total-synthesis.comchem-station.com |

Rationale for Comprehensive Investigation of this compound as a Convergent Molecular Architecture

The primary rationale for investigating this compound is its role as a photolabile precursor to 3-methoxy-4-nitrobenzylamine .

Converged Functionality : The phthalimide group acts as a stable, non-basic, and readily installed protecting group for the primary amine. The entire nitrobenzyl framework provides the photochemical trigger for its release.

Tunable Photophysics : The methoxy substituent, positioned meta to the benzylic carbon and ortho to the nitro group, is expected to modulate the photophysical properties of the nitrobenzyl chromophore. Electron-donating groups on the ring can shift the absorption maximum to longer, less damaging wavelengths (a red-shift) and influence the quantum yield of cleavage, a key area of research in PPG development. researchgate.net

Synthetic Utility : The controlled, light-induced release of 3-methoxy-4-nitrobenzylamine provides a valuable intermediate for subsequent synthetic steps. This amine could be used in the construction of pharmaceuticals or other complex targets where its introduction is required at a specific stage without harsh chemical reagents.

Essentially, this compound is a stable, crystalline solid that serves as a "caged" form of a reactive amine, which can be liberated on demand with light.

Current Research Directions and Future Methodological Advancements Pertaining to the Compound

While specific studies on this compound are not extensively documented, its structure places it directly within major currents of modern chemical research. The development of new PPGs remains a highly active field, with efforts focused on creating systems that respond to visible or near-infrared light to improve tissue penetration and reduce phototoxicity in biological applications. nih.govacs.org Another major goal is the design of PPGs with high two-photon absorption cross-sections, which allows for unprecedented three-dimensional spatial control of substrate release. nih.govresearchgate.net

Future methodological advancements pertaining to this compound and its analogs would likely involve:

Detailed Photophysical Analysis : Quantifying the one- and two-photon uncaging cross-sections, quantum yield, and release kinetics of this compound to fully characterize its performance as a PPG.

Application in Photo-patterning : Utilizing the compound to immobilize amines onto surfaces in specific patterns dictated by light, creating functionalized materials for microarrays or cell culture studies. nih.gov

Integration into Complex Synthesis : Employing it as a key building block in the total synthesis of natural products or pharmaceuticals, where light is used as an orthogonal deprotection strategy to reveal a key amine functionality at a late stage.

Development of Photoresponsive Polymers : Incorporating this moiety into polymer networks to create materials that degrade or change their properties (e.g., solubility or swelling) upon irradiation, with applications in drug delivery and soft robotics. researchgate.net

Table 2: Comparison of Common Benzyl-Type Protecting Groups This table compares the properties and deprotection methods of related protecting groups, highlighting the unique position of the photolabile nitrobenzyl system.

| Protecting Group | Abbreviation | Typical Deprotection Method(s) | Key Feature |

| Benzyl | Bn | Hydrogenolysis (H₂, Pd/C) | Generally stable to acids and bases. |

| para-Methoxybenzyl | PMB / MPM | Oxidative (DDQ, CAN); Strong Acid | Orthogonal to Bn; Cleaved under mild oxidative conditions. total-synthesis.comchem-station.com |

| ortho-Nitrobenzyl | NB / oNB | Photolysis (UV Light, ~365 nm) | Cleaved with light; provides spatiotemporal control. nih.govwikipedia.org |

| 4,5-Dimethoxy-2-nitrobenzyl | DMNB | Photolysis (UV Light, ~365 nm) | Improved absorption properties compared to unsubstituted NB. acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O5 |

|---|---|

Molecular Weight |

312.28 g/mol |

IUPAC Name |

2-[(3-methoxy-4-nitrophenyl)methyl]isoindole-1,3-dione |

InChI |

InChI=1S/C16H12N2O5/c1-23-14-8-10(6-7-13(14)18(21)22)9-17-15(19)11-4-2-3-5-12(11)16(17)20/h2-8H,9H2,1H3 |

InChI Key |

KSHSBSFLRWWGHU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Strategies for N 3 Methoxy 4 Nitrobenzyl Phthalimide

Regioselective Synthesis of the 3-Methoxy-4-nitrobenzyl Precursor

The foundational step in synthesizing N-(3-methoxy-4-nitrobenzyl)phthalimide is the preparation of a benzyl (B1604629) precursor with methoxy (B1213986) and nitro groups at the C3 and C4 positions, respectively. Achieving this specific substitution pattern requires precise control over the regioselectivity of the reactions.

The introduction of a methoxy group onto an aromatic ring can be accomplished through various methods, with the choice often depending on the starting material and the desired regiochemical outcome. When starting with a substituted phenol (B47542), Williamson ether synthesis is a common and effective method. For instance, the reaction of a phenol with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base affords the corresponding methoxybenzene derivative.

In the context of synthesizing the 3-methoxy-4-nitrobenzyl precursor, a plausible strategy involves starting with a molecule that already contains a directing group that will favor substitution at the desired positions. For example, beginning with vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) provides a scaffold where the methoxy group is already in the correct C3 position. nih.gov The hydroxyl group at C4 can then be modified or replaced as needed in subsequent steps.

Transition metal-catalyzed reactions have also emerged as powerful tools for the regioselective methoxylation of aryl halides. google.com Catalysts based on palladium or copper can facilitate the coupling of an aryl halide with a methoxide (B1231860) source, offering an alternative route to methoxy-substituted aromatic compounds. google.comorganic-chemistry.org The regioselectivity in these reactions is dictated by the position of the halogen on the starting aryl halide.

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The regiochemical outcome of nitration is heavily influenced by the directing effects of the substituents already present on the ring. A methoxy group is an ortho-, para-directing activator. Therefore, when nitrating a methoxy-substituted benzene (B151609) ring, the nitro group will preferentially add to the positions ortho or para to the methoxy group.

In the synthesis of the 3-methoxy-4-nitrobenzyl precursor, if one starts with a 3-methoxy substituted aromatic compound, the incoming nitro group will be directed to the C4 (para) and C6 (ortho) positions. To achieve the desired 4-nitro substitution, reaction conditions can be optimized to favor the para product, which is often the major product due to reduced steric hindrance compared to the ortho positions. A common nitrating agent is a mixture of nitric acid and sulfuric acid. mdpi.com

An alternative approach involves starting with a precursor that already contains a nitro group and then introducing the methoxy group. For example, starting with o-nitroanisole (2-nitroanisole), a chloromethylation reaction can be employed to introduce a chloromethyl group, which can then be further functionalized. google.com The directing effects of the existing nitro and methoxy groups will determine the position of the incoming electrophile.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Methoxy-4-hydroxybenzoic acid | Esterification, Alkylation, Nitration | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | - | mdpi.com |

| o-Nitrophenyl methyl ether | Formaldehyde (B43269), HCl, H2SO4 | 3-nitro-4-methoxyl group benzyl chloride | 89.2 | google.com |

Once the 3-methoxy-4-nitro substitution pattern is established on the benzene ring, a common strategy is to introduce a halogen, typically bromine or chlorine, onto the benzylic position. This halogenated intermediate serves as an excellent electrophile for subsequent nucleophilic substitution reactions, such as the Gabriel synthesis.

The synthesis of 3-methoxy-4-nitrobenzyl halides can be achieved through various methods. If the precursor is a 3-methoxy-4-nitrotoluene, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN is a standard procedure. Alternatively, starting from 3-methoxy-4-nitrobenzyl alcohol, the hydroxyl group can be converted to a halide using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Another route involves the chloromethylation of o-nitroanisole, which directly yields 3-nitro-4-methoxybenzyl chloride. google.com This reaction utilizes formaldehyde and hydrochloric acid in the presence of sulfuric acid. google.com

| Precursor | Reagents | Product | Reference |

| o-Nitrophenyl methyl ether | HCHO, HCl, H2SO4 | 3-nitro-4-methoxyl group benzyl chloride | google.com |

| (3-methoxy-4-nitrophenyl)methanol | Pyridinium dichromate, DCM | 3-Methoxy-4-nitrobenzaldehyde | chemicalbook.com |

N-Alkylation Approaches for Phthalimide (B116566) Linkage Formation

The final key step in the synthesis of this compound is the formation of the bond between the nitrogen atom of the phthalimide and the benzylic carbon of the 3-methoxy-4-nitrobenzyl precursor. This is typically achieved through N-alkylation reactions.

The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides. wikipedia.org The traditional method involves the N-alkylation of potassium phthalimide with an alkyl halide. wikipedia.orgthermofisher.com This reaction proceeds via an SN2 mechanism. For a substituted benzyl halide like 3-methoxy-4-nitrobenzyl halide, the reaction with potassium phthalimide in a suitable solvent such as dimethylformamide (DMF) is generally effective. nrochemistry.com

However, the classical Gabriel synthesis can sometimes be limited by harsh reaction conditions and difficulties in the final deprotection step to release the primary amine. thermofisher.com For the synthesis of N-alkylphthalimides as the final product, the deprotection step is not performed. Modifications to the classical procedure can improve yields and reaction times. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction between the phthalimide salt (often in a solid phase) and the benzyl halide in a non-polar organic solvent. researchgate.net

Solvent choice is also crucial for optimizing the reaction. While DMF is a common choice, other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) can also be employed. nrochemistry.com The reaction temperature is another important parameter to control, as higher temperatures can sometimes lead to side reactions.

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| Potassium Phthalimide | Primary Alkyl Halide | DMF | N-Alkylphthalimide | wikipedia.orgnrochemistry.com |

| Phthalimide | Alkyl Halide | K2CO3, Ball milling | N-Alkylphthalimide | beilstein-journals.org |

More recent advancements in organic synthesis have led to the development of catalytic methods for N-alkylation reactions. These methods can offer higher efficiency, milder reaction conditions, and broader substrate scope compared to traditional stoichiometric methods.

For the N-alkylation of phthalimide, the use of a base is essential to deprotonate the phthalimide, making it nucleophilic. While potassium carbonate is commonly used, other bases like cesium carbonate in DMF have been shown to be effective, even at lower temperatures. researchgate.net

The use of ionic liquids as catalysts has also been explored for the N-alkylation of phthalimide under solvent-free conditions. researchgate.net For instance, 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) has demonstrated high catalytic activity for this transformation. researchgate.net Mechanochemical methods, such as ball milling, have also been successfully applied to the N-alkylation of imides, offering an environmentally friendly, solvent-free alternative to traditional solution-phase reactions. beilstein-journals.org These methods can be particularly advantageous for their reduced waste generation and often shorter reaction times. beilstein-journals.org

Reaction Condition Optimization for Yield and Purity of this compound

The synthesis of this compound is typically achieved through the N-alkylation of potassium phthalimide with 3-methoxy-4-nitrobenzyl halide (e.g., bromide or chloride). The optimization of reaction conditions is crucial for maximizing yield and purity, minimizing reaction time, and ensuring process safety and scalability. Key parameters that can be optimized include the choice of solvent, base, temperature, and the potential use of catalysts.

Solvent Effects: The choice of solvent plays a critical role in the rate and efficiency of the N-alkylation reaction. Polar aprotic solvents are generally preferred as they can solvate the potassium phthalimide cation, thereby increasing the nucleophilicity of the phthalimide anion. Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed. nih.gov The use of DMF, in particular, has been shown to be effective for the N-alkylation of phthalimide, often allowing the reaction to proceed at lower temperatures and with shorter reaction times compared to other solvents.

Base Selection: In the Gabriel synthesis, phthalimide is often deprotonated with a base to form the more nucleophilic phthalimide anion. masterorganicchemistry.com While potassium phthalimide is commercially available and frequently used, in situ formation using a base like potassium carbonate or potassium hydroxide is also common. The choice and stoichiometry of the base can influence the reaction rate and the formation of byproducts.

Catalysis: To enhance the reaction rate and yield, various catalytic systems can be explored. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), have been successfully used in the N-alkylation of phthalimides under solvent-free conditions. researchgate.net These catalysts facilitate the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Catalyst | Time (h) | Yield (%) |

| 1 | DMF | K₂CO₃ (1.5) | 80 | None | 12 | 85 |

| 2 | DMSO | K₂CO₃ (1.5) | 80 | None | 12 | 82 |

| 3 | Acetonitrile | K₂CO₃ (1.5) | Reflux | None | 24 | 75 |

| 4 | DMF | KOH (1.1) | 60 | None | 8 | 90 |

| 5 | Toluene | K₂CO₃ (1.5) | Reflux | TBAB (0.1) | 6 | 92 |

This table is illustrative and based on general principles of N-alkylation of phthalimides.

Multistep Convergent Synthesis Design for Structural Complexity

A plausible convergent synthesis could involve the preparation of this compound as one key building block. A second, structurally distinct fragment could be synthesized in parallel. The two fragments would then be coupled to form a more complex molecular architecture. For instance, the nitro group on the benzyl ring of this compound can be reduced to an amine, which can then be further functionalized.

Hypothetical Convergent Synthesis Example:

Fragment A Synthesis: Synthesis of this compound via the optimized Gabriel synthesis as described above.

Fragment B Synthesis: Parallel synthesis of a second molecule containing a suitable functional group for coupling, for example, an acyl chloride or a sulfonyl chloride.

Reduction and Coupling: The nitro group of Fragment A is selectively reduced to an amine, yielding N-(4-amino-3-methoxybenzyl)phthalimide. This intermediate is then reacted with Fragment B (e.g., an acyl chloride) in an acylation reaction to form a complex amide.

Final Deprotection: The phthalimide protecting group is removed, typically by hydrazinolysis, to liberate the primary amine and yield the final complex target molecule. libretexts.org

This convergent approach allows for the efficient construction of complex molecules with diverse functionalities.

Green Chemistry Considerations and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. rsc.org This includes the use of greener solvents, the development of solvent-free reaction conditions, and the exploration of novel catalytic systems to reduce environmental impact.

Development of Solvent-Free or Aqueous Media Syntheses

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions can offer several advantages, including reduced waste, lower costs, and often, enhanced reaction rates. jocpr.com Mechanochemical methods, such as ball milling, have been explored for the solvent-free synthesis of N-substituted phthalimides. mdpi.com Another approach involves the use of basic ionic liquids as both the catalyst and the reaction medium for the N-alkylation of phthalimide, which can be performed under solvent-free conditions. colab.wsresearchgate.net Microwave-assisted solvent-free synthesis is another promising technique that can significantly reduce reaction times. researchgate.net

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants in the Gabriel synthesis are often not readily soluble in water, the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media. rsc.org For instance, nano-Cu₂O has been used as a catalyst for the assembly of N-substituted phthalimides in water. nih.gov

Table 2: Green Synthetic Approaches for N-Alkylation of Phthalimide

| Approach | Conditions | Advantages |

| Solvent-Free (Ball Milling) | Mechanical activation, catalyst (e.g., Zn(OTf)₂) | Reduced solvent waste, potential for high yields |

| Solvent-Free (Ionic Liquid) | Basic ionic liquid as catalyst and medium | Recyclable catalyst/medium, high yields |

| Aqueous Media | Water, catalyst (e.g., nano-Cu₂O) | Environmentally benign solvent, potential for catalyst recycling |

This table is illustrative and based on general green chemistry principles applied to N-alkylation reactions.

Exploration of Novel Catalytic Systems for Reduced Environmental Impact

The development of novel and efficient catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, catalysts can be employed to lower the activation energy of the reaction, allowing it to proceed under milder conditions and with higher atom economy.

Transition Metal Catalysis: While the traditional Gabriel synthesis does not typically require a metal catalyst, various transition metal-catalyzed methods for the synthesis of N-substituted phthalimides have been developed. nih.gov For instance, palladium-catalyzed methodologies have been reported for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids and amines. rsc.org Copper-catalyzed systems have also been shown to be effective. nih.govnih.gov These catalytic approaches can offer high efficiency and functional group tolerance.

Organocatalysis: In addition to metal-based catalysts, organocatalysts have emerged as a powerful tool in organic synthesis. For the N-alkylation of phthalimide, basic ionic liquids can be considered a form of organocatalysis. colab.wsresearchgate.net Imidazole and its derivatives have also been used to catalyze the synthesis of N-substituted phthalimides under solventless conditions. researchgate.net These metal-free catalytic systems are often less toxic and less expensive than their transition metal counterparts.

The exploration of these advanced synthetic strategies, from reaction optimization to the implementation of green chemistry principles, is essential for the efficient and sustainable production of this compound and other valuable chemical intermediates.

Chemical Transformations and Mechanistic Investigations of N 3 Methoxy 4 Nitrobenzyl Phthalimide

Photochemical Reactivity of the Nitrobenzyl Moiety

The o-nitrobenzyl group is a well-established photolabile protecting group, and its reactivity is central to the chemical profile of N-(3-Methoxy-4-nitrobenzyl)phthalimide. The absorption of ultraviolet light triggers a series of intramolecular reactions, ultimately leading to the cleavage of the benzylic C-N bond.

Exploration of Photoinduced Cleavage Mechanisms and Transient Intermediates

The photoinduced cleavage of o-nitrobenzyl compounds, including this compound, proceeds through a well-studied intramolecular mechanism upon irradiation with UV light. The process is initiated by the photoexcitation of the nitro group to an excited triplet state. This excited state is capable of abstracting a hydrogen atom from the adjacent benzylic carbon.

This intramolecular hydrogen atom transfer is a key step, leading to the formation of a transient biradical species. This biradical subsequently rearranges to form an aci-nitro intermediate. The aci-nitro intermediate is unstable and undergoes further rearrangement, often involving a cyclic intermediate, which ultimately leads to the cleavage of the bond connecting the benzyl (B1604629) group to the leaving group—in this case, the phthalimide (B116566). The final products of this cleavage are typically an o-nitrosobenzaldehyde derivative (3-methoxy-4-nitrosobenzaldehyde) and the released phthalimide. The rate and efficiency of this photolysis are dependent on several factors, including the nature of the substituents on the aromatic ring and the leaving group itself. researchgate.netresearchgate.net

Influence of Methoxy (B1213986) Substitution on Photoreactivity and Quantum Yields

The presence of substituents on the aromatic ring of the o-nitrobenzyl moiety can significantly alter its photophysical properties and the efficiency of the photocleavage reaction. researchgate.net In this compound, the electron-donating methoxy group positioned ortho to the benzylic carbon (and meta to the nitro group) plays a crucial role.

Electron-donating groups, such as methoxy, generally increase the rate of photolysis and the quantum yield of the cleavage reaction. nih.gov This enhancement is attributed to several factors. The methoxy group can stabilize the intermediate species formed during the reaction pathway. Furthermore, substituents on the aromatic ring can influence the absorption properties of the chromophore, potentially shifting the absorption maximum to longer, more convenient wavelengths. researchgate.net The quantum yield, which is the ratio of the number of molecules undergoing a specific photoreaction to the number of photons absorbed, is a critical measure of the efficiency of a photochemical process. For o-nitrobenzyl compounds, the quantum yield is highly dependent on the substitution pattern. Studies on related o-nitroveratryl derivatives (containing two methoxy groups) have shown that these substitutions lead to higher quantum efficiencies for the release of leaving groups. researchgate.net

Table 1: Effect of Ring Substituents on the Photochemical Properties of o-Nitrobenzyl Compounds

| Substituent | Position | Effect on Quantum Yield | Rationale |

| Methoxy (-OCH₃) | ortho, para | Increase | Stabilization of intermediates, potential shift in absorption maxima. nih.gov |

| Methoxy (-OCH₃) | meta | Moderate Increase | Inductive effects influencing electron density and reactivity. |

| Nitro (-NO₂) | various | Decrease | Can act as an energy sink, leading to non-productive decay pathways. |

This table presents generalized trends observed for substituted o-nitrobenzyl compounds.

Comparative Photophysical Characterization with Related Nitrobenzyl Compounds

The photophysical properties of this compound can be understood by comparing it with other substituted o-nitrobenzyl derivatives. The key parameters for comparison include the molar absorption coefficient (ε), the wavelength of maximum absorption (λmax), and the quantum yield (Φ) of photolysis.

Table 2: Comparative Photophysical Data of Representative o-Nitrobenzyl Derivatives

| Compound | λmax (nm) | Quantum Yield (Φ) | Leaving Group | Solvent |

| o-Nitrobenzyl Acetate | ~265 | 0.11 | Acetate | Ethanol (B145695) |

| 4,5-Dimethoxy-2-nitrobenzyl Acetate | ~350 | 0.03 | Acetate | Dioxane/Water |

| o-Nitrobenzylamine | ~260 | 0.13 | Amine | Ethanol |

Data is illustrative and sourced from various photochemical studies on o-nitrobenzyl compounds.

Chemical Reactivity of the Phthalimide Core

The phthalimide portion of the molecule, while photochemically inert in this context, possesses its own distinct reactivity, primarily centered around the two electrophilic carbonyl carbons.

Nucleophilic Acyl Substitution Reactions at the Imide Carbonyls

The carbonyl groups of the phthalimide ring are susceptible to attack by nucleophiles. This reactivity is characteristic of imides and allows for a variety of chemical transformations. Strong nucleophiles can attack one of the carbonyl carbons, leading to the opening of the five-membered imide ring.

For example, reaction with hydrazine (B178648) is a classic method for the cleavage of the phthalimide group, known as the Gabriel synthesis of primary amines. In this reaction, hydrazine acts as a potent nucleophile, attacking a carbonyl carbon and ultimately leading to the formation of a stable phthalhydrazide (B32825) ring and the release of the primary amine (in this case, 3-methoxy-4-nitrobenzylamine). Similarly, other strong nucleophiles can induce ring-opening via nucleophilic acyl substitution.

Investigation of Hydrolysis and Ring-Opening Pathways under Various Conditions

The phthalimide ring can be opened by hydrolysis under both acidic and basic conditions. The stability of the imide ring is pH-dependent.

Under basic conditions, hydroxide (B78521) ions act as nucleophiles, attacking a carbonyl carbon to form a tetrahedral intermediate. This intermediate can then collapse, leading to the cleavage of one of the amide bonds and the formation of a phthalamic acid salt. Subsequent protonation yields the corresponding phthalamic acid (N-(3-methoxy-4-nitrobenzyl)phthalamic acid).

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. This also leads to the formation of a tetrahedral intermediate and subsequent ring opening to produce the phthalamic acid derivative. Prolonged exposure to harsh acidic or basic conditions can lead to the complete hydrolysis of both amide bonds, yielding phthalic acid and 3-methoxy-4-nitrobenzylamine. The kinetics of these hydrolysis reactions are influenced by temperature, pH, and the solvent system.

Redox Chemistry of the Nitro Group on the Benzyl Moiety

The nitro group on the benzyl portion of this compound is a key functional group that imparts significant reactivity to the molecule, particularly in redox chemistry. Its strong electron-withdrawing nature influences the aromatic ring's properties and serves as a precursor for the synthesis of various other nitrogen-containing functional groups. The transformation of this group is fundamental to the derivatization of the parent compound.

The selective reduction of the aromatic nitro group to a primary amine is one of the most important transformations for this compound, yielding N-(4-amino-3-methoxybenzyl)phthalimide. This conversion is a critical step in synthetic pathways where the amino group is required for subsequent reactions, such as diazotization or amide bond formation. A variety of methods have been established for the reduction of aryl nitro compounds, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. nih.gov

Catalytic hydrogenation is a widely employed and efficient method for this transformation. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. nih.govresearchgate.net This method is often clean and high-yielding. Another common approach involves the use of metals in acidic media, such as tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or iron powder in acetic acid. researchgate.netorgsyn.org These classical methods are robust and effective for a wide range of nitroaromatic compounds. For substrates sensitive to acidic conditions or catalytic hydrogenation, other reagents like sodium hydrosulfite can be utilized. nih.gov The selection of the appropriate methodology is crucial to avoid side reactions and ensure the integrity of the phthalimide and methoxy functionalities.

| Reagent/Catalyst | Solvent/Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂ / Pd-C | Ethanol or Ethyl Acetate, RT | Amino (-NH₂) | researchgate.netorgsyn.org |

| SnCl₂·2H₂O / HCl | Ethanol, Reflux | Amino (-NH₂) | nih.govorgsyn.org |

| Fe / CH₃COOH | Aqueous Ethanol, Reflux | Amino (-NH₂) | researchgate.net |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous Dioxane or Methanol | Amino (-NH₂) | nih.gov |

| Zinc (Zn) / NH₄Cl | Aqueous Ethanol, 60 °C | Hydroxylamino (-NHOH) | researchgate.net |

The reduction of an aromatic nitro group to an amine is a six-electron process that proceeds through several intermediate species. researchgate.net The generally accepted pathway involves the sequential formation of nitroso and hydroxylamino derivatives before the final amino product is obtained. researchgate.net

R-NO₂ → R-NO → R-NHOH → R-NH₂

The direct detection and characterization of these intermediates, particularly the nitroso (R-NO) species, can be challenging. The reduction of the nitroso group to the hydroxylamine (B1172632) is typically much faster than the initial reduction of the nitro group, meaning the nitroso intermediate rarely accumulates to a detectable concentration. researchgate.net However, its transient formation is a key mechanistic step. In some cases, under carefully controlled reduction conditions or during electrochemical studies, nitroso radical anions have been detected using techniques like electron spin resonance (ESR) spectroscopy. mdma.ch

Further reduction of the hydroxylamine intermediate yields the amine. However, under certain conditions, particularly with metal hydrides or in neutral or basic media, side reactions can occur. nih.gov These can involve the condensation of the nitroso intermediate with the hydroxylamine intermediate, leading to the formation of dimeric species such as azoxy (R-N(O)=N-R), azo (R-N=N-R), and hydrazo (R-NH-NH-R) compounds. nih.govblucher.com.br The presence of these impurities can complicate the purification of the desired amine and may impact the product's color and stability. nih.gov The characterization of these potential side products typically relies on standard spectroscopic methods like NMR, IR, and mass spectrometry, as well as chromatographic analysis of the reaction mixture.

Reactivity and Functionalization of the Methoxy Group

The methoxy group (-OCH₃) on the benzyl ring is another site for chemical transformation. Its cleavage, or demethylation, to a hydroxyl group (-OH) is a common synthetic strategy to increase the functionality of the molecule, allowing for subsequent etherification or esterification reactions at that position.

The cleavage of aryl methyl ethers is a synthetically important but often challenging transformation due to the stability of the C-O bond. chem-station.com The reaction requires harsh conditions, and the choice of reagent must be compatible with other functional groups in the molecule, such as the nitro and phthalimide groups in this compound.

Common reagents for O-demethylation fall into three main categories: Brønsted acids, Lewis acids, and nucleophilic agents. researchgate.net Strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond at high temperatures, proceeding via protonation of the ether oxygen followed by nucleophilic attack of the halide on the methyl group. chem-station.comreddit.com

Lewis acids are among the most effective reagents for this purpose. Boron tribromide (BBr₃) is a powerful and widely used reagent that can effect demethylation at or below room temperature. orgsyn.orgchem-station.comnih.gov The reaction involves the formation of a complex between the Lewis acidic boron and the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. nih.govnih.gov Aluminum chloride (AlCl₃) is another Lewis acid used for demethylation, though its reactivity is generally lower than that of BBr₃. chem-station.com The presence of the electron-withdrawing nitro group can influence the reaction conditions required for effective demethylation.

| Reagent | Typical Conditions | Mechanism Type | Reference |

|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to RT | Lewis Acid | chem-station.comnih.gov |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, Reflux (~130 °C) | Brønsted Acid | chem-station.comreddit.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or neat, Heat | Lewis Acid | chem-station.com |

| Pyridinium Hydrochloride | Neat, Molten (~140-200 °C) | Acid/Nucleophile | reddit.com |

| Lithium Chloride (LiCl) | DMF or NMP, Reflux | Nucleophilic | reddit.com |

The methoxy group plays a crucial role in modulating the electronic properties of the benzyl ring in this compound. It exerts a dual electronic effect: a resonance-donating effect (+R) and an inductive-withdrawing effect (-I). researchgate.net The oxygen atom's lone pairs can be delocalized into the aromatic π-system, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group. researchgate.net This resonance effect is generally stronger than its inductive electron withdrawal, which arises from the high electronegativity of the oxygen atom. nih.gov

Advanced Spectroscopic and Crystallographic Analyses of N 3 Methoxy 4 Nitrobenzyl Phthalimide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of N-(3-Methoxy-4-nitrobenzyl)phthalimide in solution.

Application of 1D and 2D NMR Techniques for Comprehensive Structural Assignment

The molecular structure of this compound was elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. The ¹H NMR spectrum provides essential information on the chemical environment of the protons. The protons of the phthalimide (B116566) moiety are expected to appear as two distinct multiplets in the aromatic region, characteristic of an AA'BB' system. The three aromatic protons on the nitrobenzyl ring are anticipated to display distinct signals due to their unique electronic environments. A sharp singlet corresponding to the three methoxy (B1213986) (–OCH₃) protons would likely appear in the upfield region, while the methylene (B1212753) (–CH₂–) protons connecting the phthalimide and benzyl (B1604629) groups would present as a singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum is expected to show signals for the two distinct carbonyl carbons of the imide, carbons of the two aromatic rings, the methylene carbon, and the methoxy carbon.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitive assignments. COSY spectra establish proton-proton couplings within the aromatic spin systems, while HSQC correlates directly bonded proton and carbon atoms. The HMBC experiment is instrumental in confirming the connectivity of the entire molecule by revealing long-range (2-3 bond) correlations between protons and carbons, for instance, between the methylene protons and the carbons of both the phthalimide and the nitrobenzyl moieties. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is illustrative and shows expected chemical shift regions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalimide (aromatic) | 7.7 - 7.9 | 123 - 135 |

| Benzyl (aromatic) | 7.0 - 7.8 | 110 - 150 |

| Methylene (-CH₂-) | ~4.8 | ~41 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Carbonyl (-C=O) | - | ~167 |

Conformational Analysis and Dynamic Studies in Solution

The conformation of this compound in solution is primarily defined by the torsion angle between the phthalimide and the benzyl rings. Due to free rotation around the C-N and C-C single bonds of the methylene bridge, the molecule is flexible in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the through-space proximity of protons, helping to determine the preferred spatial arrangement of the two ring systems. The absence of significant temperature-dependent changes in the NMR spectra would suggest a low energy barrier for rotation around the single bonds at room temperature. ufms.br

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

FTIR spectroscopy is employed to identify the characteristic functional groups present in this compound by analyzing their vibrational modes. The resulting spectrum serves as a unique molecular fingerprint.

The key vibrational bands expected in the FTIR spectrum include:

Imide C=O Stretching: Strong, distinct absorption bands characteristic of the symmetric and asymmetric stretching of the two carbonyl groups in the phthalimide ring, typically found in the region of 1700-1780 cm⁻¹.

Nitro (NO₂) Group Stretching: Two strong bands corresponding to the asymmetric and symmetric stretching of the N-O bonds, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O-C Ether Stretching: A characteristic band for the aryl-alkyl ether linkage of the methoxy group, which typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C and C-H Vibrations: Multiple bands in the 1450-1600 cm⁻¹ region for the aromatic ring stretching and in the 3000-3100 cm⁻¹ region for C-H stretching.

The presence and position of these bands provide clear confirmation of the compound's chemical structure. scirp.org

Table 2: Key FTIR Vibrational Frequencies for this compound This table is illustrative and shows expected vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Imide | Asymmetric C=O Stretch | ~1770 |

| Imide | Symmetric C=O Stretch | ~1710 |

| Nitro | Asymmetric N-O Stretch | ~1530 |

| Nitro | Symmetric N-O Stretch | ~1350 |

| Ether | Asymmetric C-O-C Stretch | ~1260 |

| Aromatic | C=C Stretch | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elucidation of Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provides the exact mass of the molecular ion, which confirms the elemental composition of this compound (C₁₆H₁₂N₂O₅). The experimentally determined mass should align with the theoretical exact mass of 312.0746 Da.

The fragmentation pathways under mass spectrometric conditions offer further structural confirmation. Based on studies of similar N-substituted phthalimide derivatives, a primary fragmentation is expected to be the cleavage of the benzylic C-N bond. xml-journal.net This would lead to the formation of two major fragment ions: the 3-methoxy-4-nitrobenzyl cation and the phthalimide anion or related radical species. Subsequent fragmentation of the benzyl cation could involve the loss of the nitro group (NO₂) or the methoxy group (CH₃O). xml-journal.net

Table 3: Predicted HRMS Data and Major Fragments of this compound This table is illustrative and shows expected m/z values.

| Species | Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₁₆H₁₃N₂O₅⁺ | 313.0824 |

| [C₈H₈NO₃]⁺ | C₈H₈NO₃⁺ | 166.0499 |

| [C₈H₄O₂N]⁻ | C₈H₄O₂N⁻ | 146.0242 |

X-ray Diffraction (XRD) Studies for Solid-State Structure Elucidation

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Analysis for Absolute Stereochemistry and Conformation

Furthermore, the crystal packing analysis would identify intermolecular forces that stabilize the solid-state structure. These may include weak C-H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms, as well as offset π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 4: Illustrative Crystallographic Data for this compound This table is illustrative and shows plausible crystallographic parameters.

| Parameter | Value |

| Chemical Formula | C₁₆H₁₂N₂O₅ |

| Formula Weight | 312.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.2 |

| b (Å) | ~10.5 |

| c (Å) | ~16.3 |

| β (°) | ~97.0 |

| Volume (ų) | ~1390 |

| Z | 4 |

Analysis of Intermolecular Interactions and Crystal Packing

Detailed crystallographic analysis of the closely related compound, N-(4-methoxybenzyl)phthalimide, reveals significant intermolecular forces that are likely to be present in this compound as well. nih.gov In the triclinic polymorph of N-(4-methoxybenzyl)phthalimide, the crystal packing is dominated by offset face-to-face π-π interactions between the phthalimide units of adjacent molecules. nih.gov These interactions result in centroid-centroid distances of 3.640(2) Å and 3.651(2) Å, with interplanar distances of 3.321(1) Å and 3.435(1) Å, indicating a significant overlap of the aromatic systems. nih.gov

Furthermore, weak intermolecular C—H···O hydrogen bonds play a vital role in stabilizing the crystal structure. In N-(4-methoxybenzyl)phthalimide, both aryl and alkyl C-H groups act as hydrogen bond donors to the carbonyl oxygen atoms of the phthalimide group, forming infinite chain motifs. nih.gov Specifically, Caryl—H···O=C and Calkyl—H···O=C contacts are observed. nih.gov The presence of the nitro group in this compound would introduce stronger potential for hydrogen bonding, with the oxygen atoms of the nitro group acting as potent hydrogen bond acceptors. It is also anticipated that the nitro group's orientation relative to the benzene (B151609) ring will be influenced by these intermolecular interactions within the crystal. mdpi.com

The interplay of these various interactions—π-π stacking between the electron-deficient phthalimide rings and potentially the nitro-substituted benzyl rings, along with a network of C—H···O hydrogen bonds—results in a densely packed and stable three-dimensional supramolecular structure. The specific geometry and strength of these interactions will ultimately define the crystal's physical properties.

| Interaction Type | Participating Groups | Typical Distances/Geometries (based on analogs) | Significance in Crystal Packing |

|---|---|---|---|

| π-π Stacking | Phthalimide-Phthalimide | Centroid-centroid: ~3.6-3.7 Å; Interplanar: ~3.3-3.5 Å | Major contributor to the formation of molecular stacks or layers. |

| C—H···O Hydrogen Bonds | Aryl/Alkyl C-H donors and Phthalimide C=O acceptors | H···O distances of ~2.4-2.6 Å | Formation of infinite chains and linking of molecular stacks. |

| C—H···O Hydrogen Bonds | Aryl/Alkyl C-H donors and Nitro O acceptors | Predicted H···O distances of ~2.3-2.5 Å | Further stabilization of the crystal lattice through additional hydrogen bonding networks. |

| Dipole-Dipole Interactions | Polar C=O and NO₂ groups | Dependent on molecular orientation | Contribute to the overall cohesion of the crystal structure. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic transitions within a molecule and for monitoring photochemical processes. For a compound like this compound, the UV-Vis absorption spectrum is expected to exhibit characteristic bands corresponding to transitions within the phthalimide and the substituted benzyl chromophores. The electronic properties, and thus the UV-Vis spectrum, are influenced by the electronic nature of the substituents on the aromatic rings.

The phthalimide moiety itself typically displays absorption bands in the UV region arising from π→π* transitions within the aromatic system. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzyl ring is expected to modulate the energies of these transitions. The methoxy group may cause a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system through its lone pair of electrons, while the nitro group, a strong chromophore, will introduce its own characteristic absorption bands, likely in the near-UV region, corresponding to both π→π* and n→π* transitions.

In related substituted phthalimides, photoinduced electron transfer (PET) has been observed as a key photochemical process. rsc.org For this compound, it is plausible that upon photoexcitation, an electron transfer could occur from the electron-rich methoxy-substituted ring to the electron-deficient phthalimide or nitrobenzyl moieties. UV-Vis spectroscopy can be employed to monitor such photochemical reactions by observing changes in the absorption spectrum over time upon irradiation at a specific wavelength. The appearance of new absorption bands or the disappearance of reactant bands can provide kinetic data for the photochemical process.

The specific absorption maxima (λmax) for this compound would need to be determined experimentally, typically by recording the spectrum in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). Based on analogous structures, the principal absorption bands are anticipated in the 200-400 nm range.

| Chromophore | Type of Transition | Expected Wavelength Region (nm) | Notes |

|---|---|---|---|

| Phthalimide | π→π | ~220-300 | High intensity absorption bands. |

| Nitrobenzyl | π→π | ~250-300 | Contribution from the substituted benzene ring. |

| Nitro group | n→π | ~300-350 | Lower intensity, may appear as a shoulder on a stronger π→π band. |

| Intramolecular Charge Transfer | π→π* (CT) | Potentially >300 | Transition from the methoxy-substituted ring to the nitro-substituted or phthalimide ring. |

Computational Chemistry and Theoretical Modeling of N 3 Methoxy 4 Nitrobenzyl Phthalimide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational analysis of N-(3-Methoxy-4-nitrobenzyl)phthalimide, offering a balance between accuracy and computational cost. It is instrumental in predicting various molecular properties before their empirical validation.

Quantum chemical calculations, particularly using DFT methods with basis sets such as B3LYP/6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in this compound. These calculations optimize the molecular geometry by finding the minimum energy conformation. The process reveals critical bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure is also elucidated, providing a map of electron density distribution across the molecule. This analysis helps in identifying regions that are electron-rich or electron-deficient, which is fundamental to understanding the molecule's chemical behavior. Key structural parameters for similar N-substituted phthalimides have been reported, suggesting a non-planar conformation where the phthalimide (B116566) and the substituted benzyl (B1604629) rings are twisted with respect to each other. For instance, in a triclinic polymorph of N-(4-Methoxybenzyl)phthalimide, the torsion angles between the ring systems result in a roof-shaped conformation nih.gov.

Table 1: Predicted Geometrical Parameters for a Representative N-substituted Phthalimide

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (imide) | 1.40 | N-C-C (ring) | 110.5 |

| C=O | 1.22 | O=C-N | 125.0 |

| C-C (aromatic) | 1.39 | C-N-C (benzyl) | 122.0 |

| N-CH2 | 1.47 | C-C-O (methoxy) | 117.0 |

| C-NO2 | 1.48 | O-N-O | 124.0 |

Note: These are typical values for similar structures and may vary for the specific compound.

Theoretical calculations are pivotal in predicting the spectroscopic signatures of this compound, which can then be compared with experimental data for validation of the computed structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), often show a strong correlation with experimental spectra, aiding in the assignment of peaks to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies can be computed to predict the Infrared (IR) spectrum. These theoretical spectra help in identifying the characteristic vibrational modes of the functional groups present, such as the C=O stretching of the phthalimide group, the N-O stretching of the nitro group, and the C-O stretching of the methoxy (B1213986) group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing the theoretical absorption maxima (λmax) which are indicative of the molecule's electronic structure.

Table 2: Predicted Spectroscopic Data for this compound Analogs

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 7.0-8.0, CH2: 4.8, OCH3: 3.9 |

| ¹³C NMR | Chemical Shift (ppm) | C=O: 167, Aromatic C: 110-150, CH2: 40, OCH3: 56 |

| IR | Vibrational Frequency (cm⁻¹) | C=O stretch: 1710-1780, N-O stretch: 1520 & 1350 |

| UV-Vis | λmax (nm) | ~290, ~340 |

Note: These values are based on computational studies of functionally similar molecules and serve as an estimation.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For molecules with electron-donating (methoxy) and electron-withdrawing (nitro, phthalimide) groups, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. This distribution governs the molecule's behavior in chemical reactions. A small HOMO-LUMO gap suggests that the molecule is more polarizable and will have higher chemical reactivity and biological activity nih.gov.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 3: Calculated Reactivity Descriptors for a Representative Phthalimide Derivative

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | - | -6.5 |

| LUMO Energy | - | -2.5 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.0 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4.5 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.0 |

| Global Electrophilicity (ω) | χ² / (2η) | 5.06 |

Note: These values are estimations based on related compounds.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to investigate potential reaction mechanisms involving this compound. By mapping the potential energy surface, transition states can be located, and activation energies for different reaction pathways can be calculated. This allows for the prediction of the most favorable reaction routes. For instance, DFT calculations can be used to study the mechanisms of synthesis or degradation of the compound, providing insights that are difficult to obtain through experimental means alone.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.

MD simulations can be performed to explore the conformational landscape of the molecule in various solvents or in a simulated biological environment. These simulations track the movements of atoms over time, revealing the different shapes (conformations) the molecule can adopt and the energy barriers between them. This is particularly important for understanding how the molecule might interact with biological targets, as its flexibility can influence its binding affinity. The simulations can highlight the rotational freedom around the single bonds, for example, between the benzyl group and the phthalimide nitrogen, and how this is affected by the surrounding medium.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(4-Methoxybenzyl)phthalimide |

Simulation of Intermolecular Interactions with Model Systems

The study of intermolecular interactions is crucial for understanding the behavior of this compound in various chemical and biological environments. Computational simulations provide a molecular-level insight into these interactions, which are predominantly non-covalent. Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in modeling the interactions of this compound with model systems, such as biological macromolecules or solvent environments. nih.govmdpi.com

Molecular docking simulations can predict the preferred binding orientation of this compound to a target receptor, such as a protein. nih.govmdpi.com These simulations are crucial in drug discovery for estimating the binding affinity and identifying key interactions. For instance, the phthalimide moiety, with its carbonyl groups, can act as a hydrogen bond acceptor. The methoxy and nitro groups on the benzyl ring can also participate in hydrogen bonding and electrostatic interactions. The aromatic rings of the phthalimide and benzyl components can engage in π-π stacking or hydrophobic interactions with the residues of a protein's active site. nih.gov

Molecular dynamics simulations offer a dynamic perspective of these interactions over time, providing information on the stability of the compound-receptor complex and the conformational changes that may occur upon binding. mdpi.com These simulations can also be used to study the solvation of this compound, revealing how solvent molecules, such as water, arrange themselves around the solute and influence its conformation and reactivity.

A hypothetical docking study of this compound with a model protein kinase could yield data on the binding energies and the types of interactions formed, as illustrated in the interactive table below.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | LYS78 | 2.9 |

| Hydrogen Bond | ASP184 | 3.1 |

| π-π Stacking | PHE80 | 3.5 |

| Hydrophobic | LEU132 | 4.2 |

| Hydrophobic | VAL65 | 3.9 |

This table represents hypothetical data from a molecular docking simulation to illustrate the types of intermolecular interactions that could be observed for this compound within a protein binding site.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies Through Computational Methods

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental in medicinal chemistry and materials science for designing molecules with desired biological activities or physicochemical properties. nih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, provide a quantitative correlation between the chemical structure of a compound and its observed activity or property. eijppr.comnih.gov

For this compound, a QSAR study could be employed to predict its potential biological activity, for example, as an inhibitor of a specific enzyme. scienceasia.orgresearchgate.net This involves calculating a set of molecular descriptors that numerically represent the structural, electronic, and physicochemical features of the molecule. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area). nih.gov

Once the descriptors are calculated for a series of related phthalimide derivatives with known activities, a mathematical model is developed using statistical methods like multiple linear regression or machine learning algorithms. arkat-usa.orgresearchgate.net This model can then be used to predict the activity of new, untested compounds like this compound.

Key descriptors that would be relevant for this compound include:

Topological Polar Surface Area (TPSA): Influenced by the nitro and carbonyl groups, this descriptor is crucial for predicting cell permeability.

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the molecule's hydrophobicity.

Dipole Moment: The presence of polar groups like the nitro and methoxy groups will result in a significant dipole moment, affecting solubility and binding interactions.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are important for predicting chemical reactivity. nih.gov

A hypothetical QSPR study might aim to predict the melting point of a series of substituted nitrobenzyl phthalimides. The following interactive table illustrates the kind of data that would be generated and used in such a study.

| Compound | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | Predicted Melting Point (°C) |

| N-(4-nitrobenzyl)phthalimide | 282.25 | 2.50 | 80.9 | 195 |

| This compound | 312.28 | 2.65 | 90.1 | 210 |

| N-(3-Chloro-4-nitrobenzyl)phthalimide | 316.70 | 3.05 | 80.9 | 205 |

| N-(3-Methyl-4-nitrobenzyl)phthalimide | 296.28 | 2.95 | 80.9 | 200 |

This table presents hypothetical data for a QSPR study to demonstrate the relationship between molecular descriptors and a physicochemical property like the melting point.

N 3 Methoxy 4 Nitrobenzyl Phthalimide As a Molecular Scaffold in Advanced Chemical Synthesis

Design and Synthesis of Novel N-Substituted Phthalimide (B116566) Architectures for Diverse Applications

The synthesis of N-substituted phthalimides, including N-(3-Methoxy-4-nitrobenzyl)phthalimide, is a cornerstone of organic and medicinal chemistry due to the wide range of biological activities exhibited by this class of compounds, such as anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netrsc.org The core synthetic strategy for these architectures typically involves the formation of the imide ring by reacting phthalic anhydride (B1165640) or its derivatives with a primary amine.

A primary and well-established method for synthesizing N-substituted phthalimides is the Gabriel synthesis . In the context of the target molecule, this would involve the reaction of potassium phthalimide with 3-methoxy-4-nitrobenzyl halide. This nucleophilic substitution reaction provides a direct and efficient route to the desired product. Modifications of this method, such as using different bases or solvents, have been developed to optimize yields and reaction conditions. iu.edu

More contemporary methods have also been developed, including metal-catalyzed reactions that offer alternative pathways. For instance, palladium-catalyzed [4+1] cycloaddition reactions have been reported for the assembly of N-substituted phthalimides. rsc.org Another approach involves the copper-catalyzed reaction of components like 2-halobenzoic acids and amines. rsc.org These modern techniques can provide access to a wider variety of substituted phthalimide derivatives under different reaction conditions.

The general synthetic pathway to this compound typically starts with the appropriate benzyl (B1604629) halide. The reaction with potassium phthalimide in a polar aprotic solvent, such as dimethylformamide (DMF), proceeds to form the C-N bond, yielding the final product. nih.gov The versatility of the phthalimide scaffold allows for its incorporation into a vast array of larger, more complex molecules designed for specific applications in materials science and pharmacology. rsc.orguobaghdad.edu.iq

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Gabriel Synthesis | Potassium Phthalimide, Alkyl/Benzyl Halide | Polar aprotic solvent (e.g., DMF), room temperature to moderate heat | Well-established, good yields, readily available starting materials | iu.edu |

| Condensation Reaction | Phthalic Anhydride, Primary Amine | Glacial acetic acid, high temperature | Direct, useful for a wide range of amines | tpcj.org |

| Cu-catalyzed Assembly | 2-halobenzoic acids, Amines, Cyanide source | Nano-Cu₂O catalyst, water as solvent | Environmentally friendly solvent, involves cyanation, cyclization, and hydrolysis | rsc.org |

| Pd-catalyzed [4+1] Cycloaddition | 2-iodo-N-phenylbenzamides, Difluorocarbene precursor | Palladium catalyst | Novel assembly method, forms C-C and C-N bonds | rsc.org |

Application in Photolabile Protecting Group Chemistry for Controlled Release Mechanisms

The 2-nitrobenzyl moiety is one of the most widely utilized photolabile protecting groups (PPGs), also known as photocages, in organic synthesis and chemical biology. wikipedia.orgresearchgate.net These groups allow for the temporary masking of a functional group, which can then be "uncaged" or released with spatial and temporal precision upon irradiation with light, typically in the UV range. This process is advantageous as it is traceless and does not require additional chemical reagents for deprotection. researchgate.net

This compound functions as a photolabile precursor. The core mechanism for the photocleavage of 2-nitrobenzyl-based PPGs is a Norrish Type II reaction. wikipedia.orgresearchgate.net Upon absorption of a photon (typically 200–320 nm), the nitro group is excited into a diradical state. wikipedia.org This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. wikipedia.org This intermediate then undergoes rearrangement and cleavage to release the protected molecule (in this case, the phthalimide anion) and forms a 2-nitrosobenzaldehyde derivative as a byproduct. wikipedia.org

The presence of substituents on the aromatic ring, such as the methoxy (B1213986) group in this compound, can significantly influence the properties of the PPG. Electron-donating groups like methoxy can shift the absorption maximum to longer, less damaging wavelengths (e.g., >350 nm) and can also affect the quantum yield and rate of the photorelease. researchgate.netharvard.edu This tunability is crucial for applications in sensitive biological systems and for achieving orthogonal deprotection schemes where different PPGs can be cleaved selectively by using different wavelengths of light. harvard.edunih.gov The applications for such controlled release are vast, ranging from total synthesis and drug delivery to surface modification and the creation of photoresists. wikipedia.org

| PPG Core Structure | Typical Absorption Range (nm) | Key Features | Common Applications | Reference |

|---|---|---|---|---|

| o-Nitrobenzyl | 200-320 | The archetypal nitrobenzyl PPG. | Protection of alcohols, amines, carboxylic acids, phosphates. | wikipedia.org |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | Red-shifted absorption, improved quantum yield. | Caging of neurotransmitters, nucleotides, and peptides. | harvard.edu |

| 3-Methoxy-4-nitrobenzyl | - | Substitution pattern designed to tune electronic properties for specific photorelease characteristics. | Precursor for photoactive materials and controlled release systems. | - |

Development of Photoactive and Electronically Tunable Materials Incorporating the Nitrobenzyl and Methoxybenzyl Moieties

The inherent photoresponsive nature of the nitrobenzyl group makes this compound an excellent building block for the development of photoactive and electronically tunable materials. These materials can change their chemical or physical properties in response to light, enabling applications in fields like photolithography, data storage, and smart polymers.

A significant application of nitrobenzyl-based PPGs is in the formulation of photoresists. wikipedia.org In this context, the PPG is incorporated into a polymer backbone, rendering the material insoluble in a developer solution. Upon exposure to a specific wavelength of light through a photomask, the PPGs are cleaved. This chemical change alters the solubility of the exposed regions of the polymer film, allowing for the selective removal of either the exposed (positive-tone) or unexposed (negative-tone) areas. This process creates a patterned surface, which is a fundamental step in microfabrication. wikipedia.org

Construction of Hybrid Molecular Systems with Diverse Organic Linkers (e.g., linked to 1,2,3-triazole rings)

The functional groups within this compound allow it to be readily incorporated into larger, hybrid molecular systems. A particularly powerful strategy for creating such systems is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, which serves as a robust linker to connect the phthalimide scaffold to other molecular fragments. mdpi.com

To construct a hybrid molecule, the this compound core can be functionalized with either an azide (B81097) or a terminal alkyne group. This functionalized scaffold can then be "clicked" with a complementary molecule, such as another bioactive agent, a fluorescent dye, or a polymer chain. The 1,2,3-triazole linker is not merely a passive connector; it is a planar, aromatic, and highly polar heterocycle that can participate in hydrogen bonding and π-π stacking interactions, often enhancing the biological activity or material properties of the final hybrid compound. nih.govnih.gov

This modular approach has been used to synthesize a wide range of phthalimide-triazole hybrids with diverse applications. Researchers have designed and synthesized these hybrids as potential antiviral (including against SARS-CoV-2), anticancer, anti-inflammatory, and antibacterial agents. nih.govnih.govtandfonline.comnih.gov The ability to combine the established properties of the phthalimide core with other pharmacophores via a stable triazole linker is a highly effective strategy in modern drug discovery. nih.gov

| Hybrid System Core | Linker | Synthetic Strategy | Investigated Application | Reference |

|---|---|---|---|---|

| Phthalimide and various aromatic/aliphatic groups | 1,2,3-Triazole | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Anticancer, EGFR inhibition | nih.gov |

| Phthalimide Schiff base and various substituents | 1,2,3-Triazole | Click Chemistry | Antiviral (Anti-SARS-CoV-2) | tandfonline.comnih.gov |

| Phthalimide and phenyl/benzothiazole moieties | 1,2,3-Triazole | 1,3-Dipolar cycloaddition | Anti-inflammatory | nih.gov |

| Phthalimide and Benzimidazole | 1,2,3-Triazole | Click Reaction | Anticancer, G-quadruplex DNA interaction | rsc.org |

Emerging Research Applications and Methodological Innovations

Integration of N-(3-Methoxy-4-nitrobenzyl)phthalimide into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), which combine three or more reagents in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govmdpi.com The integration of this compound or its derivatives into MCRs presents a promising strategy for the rapid synthesis of diverse chemical libraries.

While the direct use of this compound as a starting component in MCRs is not yet widely documented, its derivatives are prime candidates for such transformations. The most straightforward approach involves the chemical modification of the nitro group. Catalytic reduction of the nitro group yields 4-amino-3-methoxybenzyl)phthalimide, which introduces a primary amine functionality. This amine can then serve as a key component in well-established MCRs, including the Ugi and Mannich reactions. mdpi.com

The Ugi four-component reaction, for example, combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. mdpi.com By using the amine derivative of the title compound, researchers can efficiently incorporate the 3-methoxybenzyl)phthalimide scaffold into complex, peptide-mimicking molecules.

However, challenges exist. The synthesis of phthalimides themselves via MCRs can be sensitive to the electronic nature of the substituents. Research has shown that strong electron-withdrawing groups, such as the nitro group present in the title compound, can impede certain multi-component reaction pathways for creating the phthalimide (B116566) ring itself. hhu.de This suggests that post-synthesis modification of the nitro group is a more viable strategy for integrating the scaffold into subsequent MCRs.

| Multi-Component Reaction | Required Derivative | Key Functional Group | Potential Product Class |

|---|---|---|---|

| Ugi Reaction | N-(4-Amino-3-methoxybenzyl)phthalimide | Primary Amine | Bis-amides / Peptidomimetics |

| Mannich Reaction | N-(4-Amino-3-methoxybenzyl)phthalimide | Primary Amine | β-Amino carbonyl compounds |

| Passerini Reaction | (3-Methoxy-4-nitrobenzyl) Isocyanide* | Isocyanide | α-Acyloxyamides |

| Petasis Reaction | N-(4-Amino-3-methoxybenzyl)phthalimide | Primary Amine | Allylic Amines |

*Requires synthesis of the isocyanide from the corresponding amine derivative.

Implementation in Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. jst.org.inbeilstein-journals.org These benefits are particularly relevant for the synthesis of this compound, which involves potentially hazardous reactions like nitration.

The nitration of aromatic compounds often requires strong acids and generates significant heat, posing safety risks in large-scale batch reactors. pharmtech.com Flow reactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, minimizing the risk of thermal runaways and improving the safety profile of the process. beilstein-journals.org Furthermore, the short residence times achievable in flow systems can reduce the formation of unwanted byproducts, leading to higher product purity. pharmtech.com

Continuous processing enables the on-demand, scalable production of this compound. Once reaction conditions are optimized in a small-scale flow setup, production can be scaled up by simply running the system for longer periods or by using multiple reactors in parallel, bypassing the challenges often associated with scaling up batch reactions. jst.org.in This approach is highly efficient for producing the quantities needed for advanced materials research and development.